N-[1-(2-chloro-6-cyanophenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide
Description
N-[1-(2-chloro-6-cyanophenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene ring, and various functional groups such as a cyano group and a chloro group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
N-[1-(2-chloro-6-cyanophenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-12-5-6-16(24-12)18(23)21-14-7-9-22(10-8-14)17-13(11-20)3-2-4-15(17)19/h2-6,14H,7-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFLZVAEVHBFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CCN(CC2)C3=C(C=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-6-cyanophenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chloro and Cyano Groups: The chloro and cyano groups can be introduced through substitution reactions using appropriate reagents.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur-containing precursors.
Coupling Reactions: The final step involves coupling the piperidine and thiophene rings through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloro-6-cyanophenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro and cyano groups can undergo substitution reactions with nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[1-(2-chloro-6-cyanophenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-6-cyanophenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[1-(2-chloro-6-cyanophenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide can be compared with other similar compounds, such as:
N-[1-(2-chlorophenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide: Lacks the cyano group, which may affect its biological activity.
N-[1-(2-cyanophenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide: Lacks the chloro group, which may affect its chemical reactivity.
N-[1-(2-chloro-6-cyanophenyl)piperidin-4-yl]-5-ethylthiophene-2-carboxamide: Has an ethyl group instead of a methyl group, which may affect its physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
